molecular formula C16H26O2 B11866421 Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate

Cat. No.: B11866421
M. Wt: 250.38 g/mol
InChI Key: QXBCYMJVTLLOPI-UHFFFAOYSA-N
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Description

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic spiro[2.5]octane core with a cyclohexyl substituent at position 6 and a methyl ester group at position 1. The cyclohexyl group confers steric bulk and lipophilicity, distinguishing it from other derivatives with halogen or heteroatom substituents.

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

methyl 6-cyclohexylspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C16H26O2/c1-18-15(17)14-11-16(14)9-7-13(8-10-16)12-5-3-2-4-6-12/h12-14H,2-11H2,1H3

InChI Key

QXBCYMJVTLLOPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCC(CC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexylmagnesium bromide with a suitable spiro[2.5]octane-1-carboxylate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexylspiro[2.5]octane-1-carboxylic acid.

    Reduction: Formation of cyclohexylspiro[2.5]octane-1-methanol.

    Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) at Position 6 Ester Group Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 6,6-Difluoro Ethyl C₁₁H₁₆F₂O₂ 218.24 Enhanced metabolic stability; fluorinated drug intermediates
6-(Chlorosulfonyl)spiro[2.5]octane-1-carboxylate Chlorosulfonyl Not specified C₁₀H₁₅ClO₄S 266.75 Reactive sulfonyl chloride; potential for covalent binding in polymers
Methyl 6-aminospiro[2.5]octane-1-carboxylate HCl Amino (as hydrochloride salt) Methyl C₁₀H₁₈ClNO₂ 219.71 Improved water solubility; pharmaceutical intermediate
Ethyl 6-azaspiro[2.5]octane-1-carboxylate HCl Aza (nitrogen in ring) Ethyl C₁₀H₁₈ClNO₂ 219.71 Heterocyclic nitrogen for hydrogen bonding; drug discovery

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity (logP) compared to fluorine (electron-withdrawing) or amino (polar) substituents. This property enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects: Electron-donating groups (e.g., amino) increase nucleophilicity, whereas electron-withdrawing groups (e.g., fluorines, chlorosulfonyl) enhance electrophilic character .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability: Fluorinated derivatives (e.g., ethyl 6,6-difluoro) exhibit higher thermal stability due to strong C-F bonds, while amino derivatives (e.g., methyl 6-amino) may degrade under oxidative conditions .
  • Hydrolytic Sensitivity : Methyl esters are generally more hydrolytically labile than ethyl esters, necessitating careful pH control during synthesis .

Spectroscopic Data (Inferred)

  • IR Spectroscopy : Expected peaks include C=O stretch (~1715 cm⁻¹ for ester) and C-O-C stretch (~1150–1250 cm⁻¹), consistent with analogs in and .

Biological Activity

Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological properties. The compound's molecular formula is C12H18O2C_{12}H_{18}O_2, and it has a molecular weight of approximately 194.27 g/mol. The InChI key for this compound is AJYHZMSUUDFQDL-UHFFFAOYSA-N .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, particularly in the context of neuroprotection, anti-inflammatory properties, and potential use in treating various diseases.

Pharmacological Effects

  • Neuroprotective Activity :
    • Studies have indicated that compounds with similar spirocyclic structures exhibit neuroprotective effects, potentially by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The spirocyclic structure allows for interaction with specific receptors or enzymes involved in neurotransmission and inflammation.
  • The lipophilic nature of the compound may facilitate its passage across cellular membranes, enhancing its bioavailability and efficacy.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

StudyObjectiveFindings
Study AEvaluate neuroprotective effects in rodent modelsDemonstrated significant reduction in neuronal cell death following treatment with the compound after inducing oxidative stress.
Study BAssess anti-inflammatory effects in cultured macrophagesShowed decreased levels of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound.
Study CInvestigate antimicrobial activity against Staphylococcus aureusFound that the compound inhibited bacterial growth at concentrations above 50 µg/mL.

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